![molecular formula C16H13N3O2S B2517621 N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide CAS No. 497060-21-6](/img/structure/B2517621.png)
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide is a quinazolinone derivative known for its diverse biological activities. Quinazolinone compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antitubercular, and anti-HIV activities .
Mechanism of Action
Target of Action
Quinazolinone derivatives have been known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . They have been used as inhibitors for multiple protein kinases .
Mode of Action
It is known that quinazolinone derivatives can act as multi-kinase inhibitors . They interact with their targets, leading to changes in the function of these proteins, which can result in a variety of downstream effects.
Biochemical Pathways
Quinazolinone derivatives have been reported to inhibit multiple protein kinases, affecting various cellular processes .
Result of Action
Quinazolinone derivatives have been reported to exhibit anti-cancer activities against various cell lines .
Preparation Methods
The synthesis of N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide typically involves the reaction of 4-oxo-2-sulfanylquinazoline with an appropriate acylating agent. The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the acylation process . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its potential anti-HIV activity is being explored for therapeutic applications.
Comparison with Similar Compounds
N-[4-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]acetamide is unique compared to other quinazolinone derivatives due to its specific substitution pattern. Similar compounds include:
4-oxo-2-methylquinazolin-3(4H)-yl derivatives: These compounds also exhibit antimicrobial activities but differ in their substitution groups.
Benzoxazinone derivatives: These compounds share some structural similarities but have different biological activities and applications. The uniqueness of this compound lies in its specific sulfanyl and phenyl substitutions, which contribute to its distinct biological properties.
Properties
IUPAC Name |
N-[4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10(20)17-11-6-8-12(9-7-11)19-15(21)13-4-2-3-5-14(13)18-16(19)22/h2-9H,1H3,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWRYNNMRUGDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2517539.png)

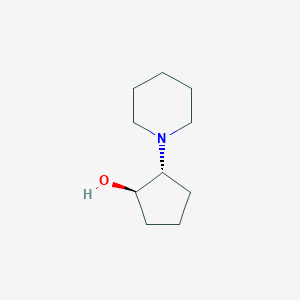

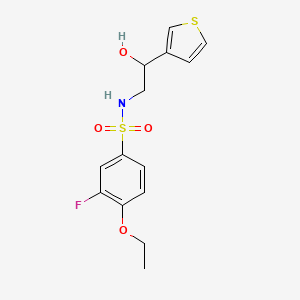
![1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile](/img/structure/B2517547.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2517548.png)
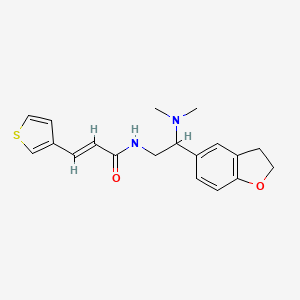
![2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2517551.png)
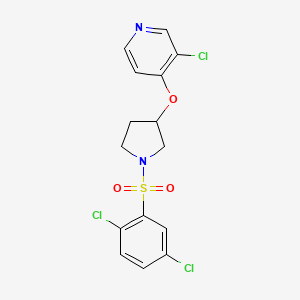
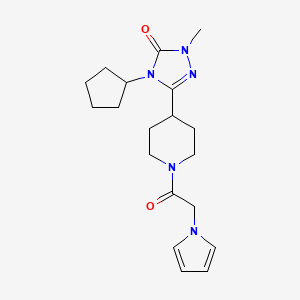
![1-(cyclopropylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2517558.png)

![Ethyl 5-(3-cyclohexylpropanamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2517561.png)
